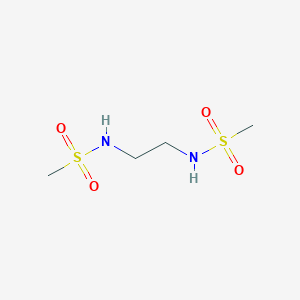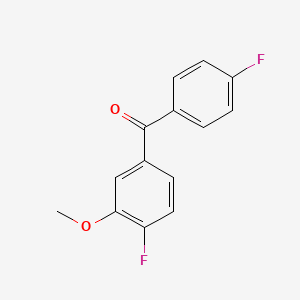
4,4'-Difluoro-3-methoxybenzophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Difluoro-3-methoxybenzophenone is an organic compound with the molecular formula C14H10F2O2 and a molecular weight of 248.22 g/mol . It is a derivative of benzophenone, characterized by the presence of two fluorine atoms and one methoxy group attached to the benzene rings. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Difluoro-3-methoxybenzophenone typically involves the acylation of fluorobenzene with p-fluorobenzoyl chloride in the presence of an aluminum chloride catalyst . The reaction is carried out in a petroleum ether solvent, resulting in the formation of the desired product along with hydrochloric acid as a byproduct.
Industrial Production Methods
Industrial production methods for 4,4’-Difluoro-3-methoxybenzophenone often involve similar synthetic routes but on a larger scale. The process includes the preparation of fluoroboric diazonium salt, followed by reduced pressure distillation and subsequent reactions with catalysts and solvents to yield high-purity 4,4’-Difluoro-3-methoxybenzophenone .
化学反応の分析
Types of Reactions
4,4’-Difluoro-3-methoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学的研究の応用
4,4’-Difluoro-3-methoxybenzophenone is widely used in scientific research due to its unique properties. Some of its applications include:
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
作用機序
The mechanism of action of 4,4’-Difluoro-3-methoxybenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The exact pathways and targets depend on the specific application and context of its use .
類似化合物との比較
Similar Compounds
Some compounds similar to 4,4’-Difluoro-3-methoxybenzophenone include:
- 4,4’-Difluorobenzophenone
- 3,4-Difluoro-4’-methoxybenzophenone
- 4-Methoxybenzophenone
Uniqueness
4,4’-Difluoro-3-methoxybenzophenone is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both fluorine atoms and a methoxy group enhances its reactivity and stability, making it suitable for various specialized applications .
特性
CAS番号 |
94108-96-0 |
|---|---|
分子式 |
C14H10F2O2 |
分子量 |
248.22 g/mol |
IUPAC名 |
(4-fluoro-3-methoxyphenyl)-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C14H10F2O2/c1-18-13-8-10(4-7-12(13)16)14(17)9-2-5-11(15)6-3-9/h2-8H,1H3 |
InChIキー |
ZNHQUAKTZJQHQJ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




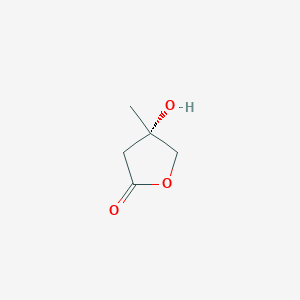
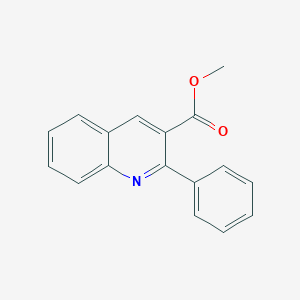
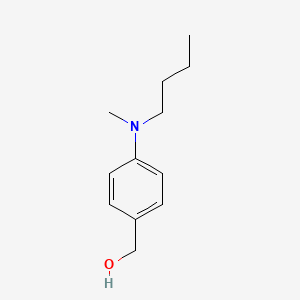
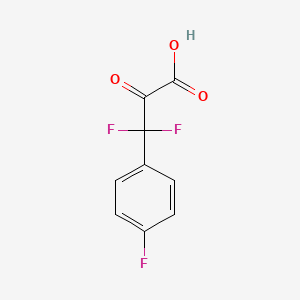
![2-(3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)-3-(2-morpholinoethyl)thiazolidin-4-one](/img/structure/B12835977.png)
![N-Cyclopentyl-2-[[2-(4-Fluorophenyl)-8-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12835979.png)
![(3AR,8aS)-2-(4-methoxypyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B12835980.png)
![[3R-[3A,4A,5B(S*)]]-5-(1-Carboxy-1-phosphonoethoxy)-4-hydroxy-3-(phosphonooxy)-1-cyclohexene-1-carboxylic acid](/img/structure/B12835981.png)
![Pyrido[2,3-c]pyridazin-4(1h)-one](/img/structure/B12835986.png)
![Di-tert-butyl(2',4',6'-trimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12835987.png)
